molecular formula C17H20N2O2 B13802263 beta-4-Aminobenzoyloxy-beta-phenylethyl dimethylamine CAS No. 67031-48-5

beta-4-Aminobenzoyloxy-beta-phenylethyl dimethylamine

Cat. No.: B13802263
CAS No.: 67031-48-5
M. Wt: 284.35 g/mol
InChI Key: CEKOPAVBIKRJKH-UHFFFAOYSA-N
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Description

Beta-4-Aminobenzoyloxy-beta-phenylethyl dimethylamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminobenzoyloxy group attached to a phenylethyl dimethylamine backbone. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-4-Aminobenzoyloxy-beta-phenylethyl dimethylamine typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzoic acid with phenylethyl dimethylamine under specific conditions. The process often requires the use of catalysts and solvents to facilitate the reaction and achieve high yields. For instance, the use of iron (II) acetylacetonate as a catalyst has been suggested for similar reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process might include continuous flow reactors and automated systems to maintain consistent quality and yield. The choice of solvents, catalysts, and reaction parameters is crucial to scale up the production while minimizing waste and by-products.

Chemical Reactions Analysis

Types of Reactions

Beta-4-Aminobenzoyloxy-beta-phenylethyl dimethylamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Iron (II) acetylacetonate, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Beta-4-Aminobenzoyloxy-beta-phenylethyl dimethylamine has several applications in scientific research:

Mechanism of Action

The mechanism by which beta-4-Aminobenzoyloxy-beta-phenylethyl dimethylamine exerts its effects involves interactions with specific molecular targets and pathways. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it might interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Phenylethylamine: A simpler structure with similar biological activity.

    Beta-phenylethylamine derivatives: Compounds with variations in the functional groups attached to the phenylethylamine backbone.

Uniqueness

Beta-4-Aminobenzoyloxy-beta-phenylethyl dimethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and properties make it a valuable tool for studies in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can help unlock new possibilities for its use and development.

Properties

CAS No.

67031-48-5

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

[2-(dimethylamino)-1-phenylethyl] 4-aminobenzoate

InChI

InChI=1S/C17H20N2O2/c1-19(2)12-16(13-6-4-3-5-7-13)21-17(20)14-8-10-15(18)11-9-14/h3-11,16H,12,18H2,1-2H3

InChI Key

CEKOPAVBIKRJKH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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